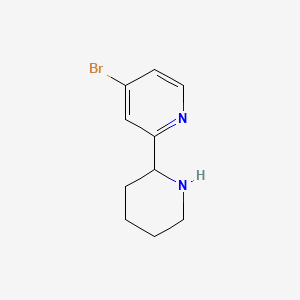

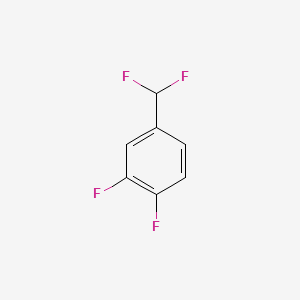

4-(Difluoromethyl)-1,2-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

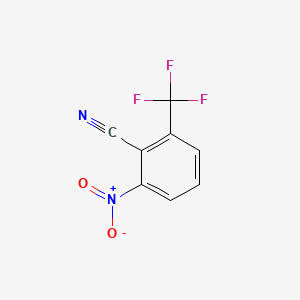

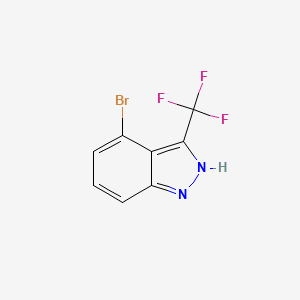

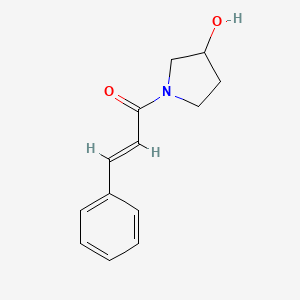

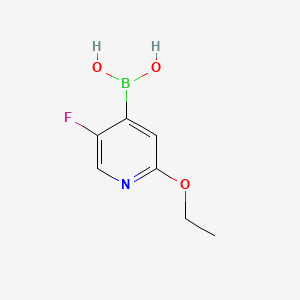

“4-(Difluoromethyl)-1,2-difluorobenzene” is a type of organic compound that contains a benzene ring with difluoromethyl and difluorobenzene functional groups . It’s part of a broader class of compounds known as organofluorines, which are characterized by the presence of a carbon-fluorine bond .

Synthesis Analysis

The synthesis of “4-(Difluoromethyl)-1,2-difluorobenzene” and similar compounds has been a topic of interest in recent years. One approach involves difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

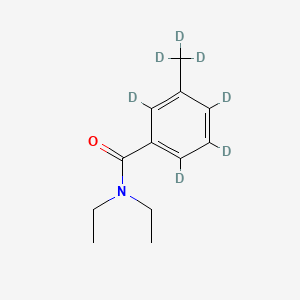

The molecular structure of “4-(Difluoromethyl)-1,2-difluorobenzene” is characterized by the presence of a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to this ring are difluoromethyl and difluorobenzene functional groups .Chemical Reactions Analysis

The chemical reactions involving “4-(Difluoromethyl)-1,2-difluorobenzene” are diverse and depend on the specific conditions and reagents used. For instance, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .Scientific Research Applications

HDAC6 Inhibition for Disease Therapy

4-(Difluoromethyl)-1,2-difluorobenzene: derivatives, specifically difluoromethyl-1,3,4-oxadiazole (DFMO) compounds, have been studied for their potential as histone deacetylase 6 (HDAC6) inhibitors . HDAC6 plays a significant role in various diseases, and its inhibition can lead to targeted disease therapy. The research delves into the mechanistic and structural nuances of HDAC6 inhibition, employing techniques like NMR spectroscopy and X-ray crystallography to understand the interaction dynamics .

Cyclooxygenase-2 Inhibition

Molecular docking and density functional theory (DFT) studies have been conducted on 4-difluoromethyl pyrazole derivatives as potential cyclooxygenase-2 inhibitors . These studies assess the binding interactions and mechanisms within the receptor’s binding site, which is crucial for developing anti-inflammatory drugs .

Medicinal Chemistry

The difluoromethyl group in 4-(Difluoromethyl)-1,2-difluorobenzene significantly influences the reactivity and lipophilicity of the parent molecule, making it a valuable building block in medicinal chemistry. Its derivatives show potential biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Agrochemicals

Due to its unique chemical properties, 4-(Difluoromethyl)-1,2-difluorobenzene can be used in the synthesis of agrochemicals. The incorporation of the difluoromethyl group enhances the lipophilicity and metabolic stability of compounds, which are critical considerations in agrochemical design .

Materials Science

In materials science, the 4-(Difluoromethyl)-1,2-difluorobenzene serves as a precursor for creating materials with specific properties. Its derivatives can be tailored for various applications, including the development of new polymers and coatings .

Late-stage Difluoromethylation

This compound is also involved in late-stage difluoromethylation processes, which are crucial for the synthesis of complex molecules. The recent advances in this field have led to the development of multiple difluoromethylation reagents and metal-based methods for X–CF2H bond formation .

Future Directions

properties

IUPAC Name |

4-(difluoromethyl)-1,2-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOWIQSPHDVGDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673318 |

Source

|

| Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214379-64-2 |

Source

|

| Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)